molecular formula C21H22O5 B12426491 3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one

3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one

Cat. No.: B12426491
M. Wt: 354.4 g/mol
InChI Key: RETRVWFVEFCGOK-UHFFFAOYSA-N
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Description

Licochalcone D is a flavonoid compound derived from the roots of Glycyrrhiza inflata, a species of licorice. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . Licochalcone D has garnered significant attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Licochalcone D can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of acetophenone with substituted benzaldehyde in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

Industrial production of licochalcone D involves the extraction of the compound from the roots of Glycyrrhiza inflata. The extraction process includes drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate licochalcone D .

Chemical Reactions Analysis

Types of Reactions

Licochalcone D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Licochalcone D has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Studied for its effects on cellular processes such as apoptosis and autophagy.

    Medicine: Investigated for its potential in treating cancer, inflammatory diseases, and oxidative stress-related conditions.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Properties

IUPAC Name

3-(3,4-dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-13(2)4-5-15-12-16(8-10-18(15)23)17(22)9-6-14-7-11-19(24)20(25)21(14)26-3/h4,6-12,23-25H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETRVWFVEFCGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)C=CC2=C(C(=C(C=C2)O)O)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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